3-(2-Methylphenyl)-3-oxopropanal
Description
3-(2-Methylphenyl)-3-oxopropanal is an aromatic β-ketoaldehyde characterized by a phenyl ring substituted with a methyl group at the ortho-position, a ketone group at the benzylic carbon, and an aldehyde functional group.
Properties
IUPAC Name |
3-(2-methylphenyl)-3-oxopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWGLQOLYWOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)propanoic acid.
Reduction: 3-(2-Methylphenyl)-3-hydroxypropanal.
Substitution: 3-(2-Chloromethylphenyl)-3-oxopropanal.
Scientific Research Applications
3-(2-Methylphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituents on the phenyl ring and the nature of the carbonyl group significantly influence reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Features
Key Observations:
Electron-Donating vs. Withdrawing Groups: The methyl group in this compound acts as an electron donor, stabilizing the aromatic ring but slightly deactivating it toward electrophilic substitution. This contrasts with chloro (electron-withdrawing, enhances ketone reactivity) and trifluoromethyl (strongly electron-withdrawing, increases acidity of α-hydrogens) substituents . Methoxy groups (e.g., in methyl 3-(4-methoxyphenyl)-3-oxopropanoate) stabilize the aromatic system but reduce ketone electrophilicity .
Functional Group Effects: The aldehyde group in this compound makes it more reactive toward nucleophilic additions (e.g., enamine formation) compared to ester analogs like methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate . Ester derivatives (e.g., ) are more stable under acidic/basic conditions, favoring storage and handling .
Stability and Handling Considerations
- Aldehyde Oxidation :
- Hygroscopicity: β-Ketoaldehydes are generally hygroscopic, whereas ester analogs (e.g., methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate) exhibit lower moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
